tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myristoyl coenzyme A C14:0 lithium salt involves the esterification of myristic acid with coenzyme A in the presence of lithium ions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of myristoyl coenzyme A C14:0 lithium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form myristoyl coenzyme A derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The myristoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions include various myristoyl coenzyme A derivatives, which have different functional groups attached to the myristoyl moiety .
Scientific Research Applications
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in the study of fatty acid metabolism and enzymatic reactions involving coenzyme A derivatives.
Biology: The compound is essential in protein myristoylation studies, which are crucial for understanding protein function and signaling pathways.
Medicine: Research on myristoyl coenzyme A C14:0 lithium salt contributes to the development of therapeutic agents targeting myristoylated proteins, which are implicated in various diseases.
Industry: The compound is used in the production of bioactive molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of myristoyl coenzyme A C14:0 lithium salt involves its role as a substrate in protein myristoylation. The myristoyl group is transferred to the glycine residue at the amino-terminal of a protein, catalyzed by the enzyme N-myristoyl transferase. This modification affects the protein’s function, localization, and interactions, playing a critical role in cellular signaling and regulation .
Comparison with Similar Compounds
- Lauroyl coenzyme A lithium salt
- Palmitoyl coenzyme A lithium salt
- Stearoyl coenzyme A lithium salt
- Oleoyl coenzyme A lithium salt
- Malonyl coenzyme A lithium salt
- Acetyl coenzyme A trisodium salt
- Octanoyl coenzyme A lithium salt hydrate
Comparison: tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate is unique due to its specific myristoyl group (C14:0), which distinguishes it from other coenzyme A derivatives with different fatty acid chains. This specificity influences its role in protein myristoylation and its applications in research and industry .
Properties
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);;;;/q;4*+1/p-4/t24-,28-,29-,30+,34-;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIGQCYHWKIMOK-RUVUOEETSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58Li4N7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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